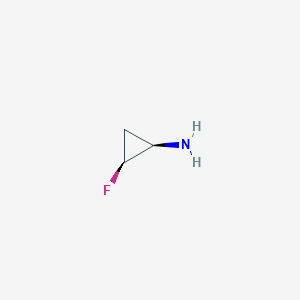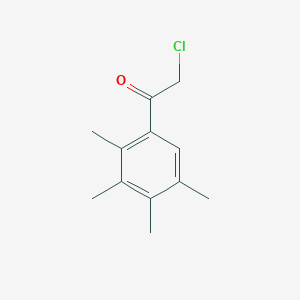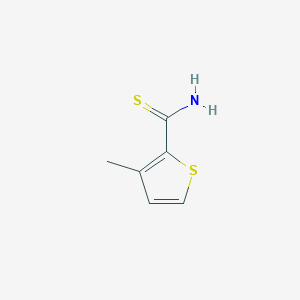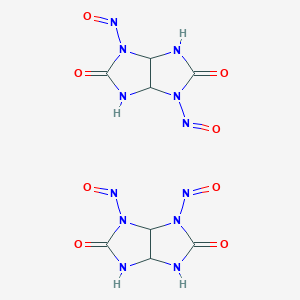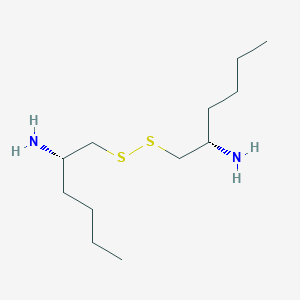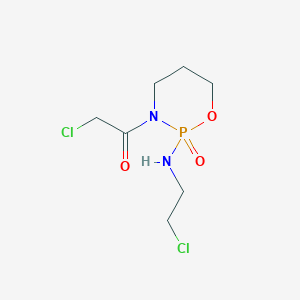
2'-オキソイホスファミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide" is a cyclic organophosphorus compound that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry. The papers provided delve into the conformational, vibrational, and structural analyses of related compounds, which can offer insights into the physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related cyclic organophosphorus compounds typically involves the reaction of phosphorus trichloride derivatives with amines or alcohols in the presence of a base such as triethylamine. For example, the synthesis of 2-chloro-1,3,2-oxazaphosphorinan-2-thione was achieved by treating phosphorothioic trichloride with 3-aminopropan-1-ol, followed by subsequent reactions to introduce additional functional groups . This methodology could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray crystallography and computational methods. For instance, the crystal and molecular structure of a related compound, N-methyl-2-phenoxy-1,3,2-oxazaphosphorinan-2-thione, was determined, revealing that the oxazaphosphorinan ring adopts a chair conformation with substituents in equatorial positions . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of (2-chloroethyl)amino groups in related compounds allows for further functionalization through nucleophilic substitution reactions . The reactivity can also be modulated by the oxidation state of the phosphorus atom, as seen in the conversion of 2λ3-phosphorinane-4,6-diones to 2-oxo-2λ4-phosphorinane-4,6-diones upon treatment with hydrogen peroxide . These reactions are indicative of the potential transformations that the compound of interest may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. Conformational analyses using NMR methods have revealed the presence of equilibria between different conformations, which are influenced by substituents on the nitrogen and phosphorus atoms . Vibrational spectroscopy studies, including FTIR and FTR, have provided detailed insights into the vibrational modes of the molecules, which are essential for understanding the molecular dynamics and interactions . Computational studies complement these experimental findings by predicting properties such as electronic energy levels, thermodynamic properties, and dipole moments .
科学的研究の応用
高悪性度骨肉腫の治療
高用量イホスファミド(HD-IFO)は、骨肉腫の再発時に広く使用されています . 再発骨肉腫の患者で有意な活性を示しています . 再発骨肉腫の患者における高用量イホスファミドの使用に関する証拠は限られていますが、再発骨肉腫の標準的な第一選択治療オプションと考えられています .
軟部肉腫の治療
イホスファミドは、局所進行性および/または転移性軟部肉腫の治療に使用されています . 心毒性が認められないため、この薬剤は、高用量で、または新しい薬剤との併用で検討する場合、ドキソルビシンよりもはるかに魅力的な選択肢です .
薬物動態と薬力学
イホスファミド代謝に関与する特定のアイソザイムを特定することにより、代謝経路を調節することで、有効性/毒性比を改善できる可能性があります . イホスファミドが赤血球によって特異的に輸送されるかどうか、そしてどの活性化イホスファミド代謝物がこの輸送に重要な役割を果たすかは、現在議論されています .
他の薬物との併用
心毒性が認められないため、イホスファミドは、高用量で、または新しい薬剤との併用で検討する場合、ドキソルビシンよりもはるかに魅力的な選択肢です . これにより、他の薬物との併用による治療効果の増強の可能性が開かれます .
新しい治療戦略における役割
作用機序
Target of Action
2’-Oxo Ifosfamide, also known as Ifosfamide acylate, primarily targets the DNA within cancer cells .
Mode of Action
2’-Oxo Ifosfamide works by causing cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures . This results in cell death as it inhibits protein synthesis and DNA synthesis . The compound is a prodrug that requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .
Biochemical Pathways
The compound is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde . The formation of 4-hydroxy-ifosfamide is crucial for the compound’s cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of 2’-Oxo Ifosfamide involves its distribution throughout the body, metabolism in the liver, and excretion primarily through the kidneys . The compound’s elimination half-life increases with higher doses . The compound’s bioavailability is influenced by factors such as the route and schedule of administration, the chirality of the drug, and interpatient variability .
Result of Action
The result of 2’-Oxo Ifosfamide’s action is the death of cancer cells. By cross-linking DNA strands and inhibiting protein and DNA synthesis, the compound prevents the cancer cells from dividing and growing . This makes it effective in the treatment of various types of cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .
Action Environment
The action of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the compound’s activation in the liver can be affected by the presence of other drugs that interact with the cytochrome P450 system . Additionally, the compound’s efficacy and toxicity can be influenced by the patient’s liver and kidney function, as these organs play a crucial role in the compound’s metabolism and excretion .
特性
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRISYCCYWZCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119670-13-2 |
Source


|
| Record name | 2'-Oxo ifosfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-OXO IFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

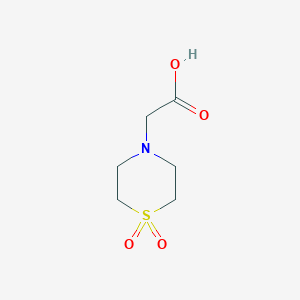
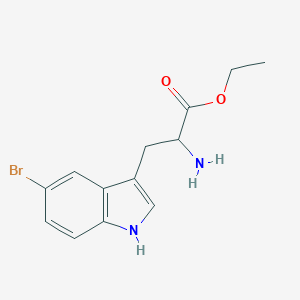

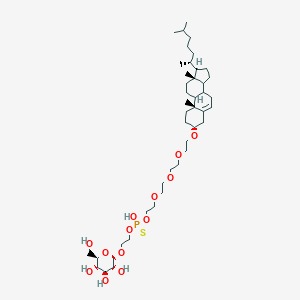

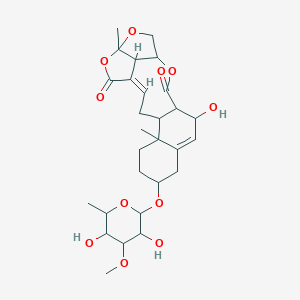
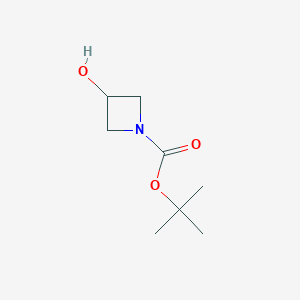
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
